molecular formula C17H23ClN2O2 B2447102 (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-31-6

(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2447102
CAS RN: 2411333-31-6
M. Wt: 322.83
InChI Key: GDGVCRRKLXEKSD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Sanofi-Aventis and was approved in 2006 in Europe for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on mental health, it was withdrawn from the market in 2008.

Mechanism of Action

(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main types of cannabinoid receptors in the body. By blocking the activation of CB1 receptors by endocannabinoids, (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide can reduce appetite, body weight, and fat accumulation in obese individuals. It can also modulate pain perception, anxiety, and depression by affecting the endocannabinoid system.
Biochemical and Physiological Effects
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight and fat mass, the improvement of insulin sensitivity, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors. However, it can also cause adverse effects such as nausea, vomiting, diarrhea, and psychiatric symptoms.

Advantages and Limitations for Lab Experiments

(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and reversibility. It can be used to study the role of the endocannabinoid system in various physiological and pathological conditions, as well as to investigate the effects of cannabinoid receptor antagonists on behavior and metabolism. However, its use is limited by its adverse effects and the potential for off-target effects.

Future Directions

There are several potential future directions for research on (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and related compounds. These include the development of novel cannabinoid receptor antagonists with improved selectivity and safety profiles, the investigation of the role of the endocannabinoid system in cancer and other diseases, and the exploration of the therapeutic potential of cannabinoid receptor antagonists in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and to develop strategies to mitigate them.

Synthesis Methods

The synthesis of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide involves several chemical reactions, including the condensation of 4-chlorobenzyl alcohol with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with dimethylaminoethyl chloride and 2-bromo-1-phenyl-1-butene. The final step involves the reduction of the double bond to form the desired compound.

Scientific Research Applications

(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, pain, and cancer. It is known to block the effects of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the brain and other parts of the body.

properties

IUPAC Name

(E)-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-20(2)10-3-4-16(21)19-17(9-11-22-13-17)12-14-5-7-15(18)8-6-14/h3-8H,9-13H2,1-2H3,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGVCRRKLXEKSD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{3-[(4-chlorophenyl)methyl]oxolan-3-yl}-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.